Bandgap Engineering for Semiconductor and Optoelectronic Devices: Y2S3 vs. Y2O3, Y2O2S, La2S3, Ce2S3
Y2S3 possesses an indirect bandgap of 2.58 eV, significantly narrower than Y2O3 (5.6 eV) and Y2O2S (4.6-4.8 eV) [1][2]. This positions Y2S3 as a semiconductor with higher electrical conductivity potential compared to these oxides. Conversely, Y2S3's bandgap is wider than La2S3 (2.5 eV direct) and Ce2S3 (0.8-1.8 eV), offering a balance between conductivity and optical transparency for specific applications [3][4]. The 2.58 eV value is based on experimental data for δ-Y2S3 at 300K [1].
| Evidence Dimension | Bandgap Energy (eV) |
|---|---|
| Target Compound Data | 2.58 eV (indirect) |
| Comparator Or Baseline | Y2O3: 5.6 eV; Y2O2S: 4.6-4.8 eV; La2S3: 2.5 eV (direct); Ce2S3: 0.8-1.8 eV |
| Quantified Difference | Y2S3 bandgap is 2.02 eV narrower than Y2O3, 1.02-1.22 eV narrower than Y2O2S, 0.08 eV wider than La2S3, and 0.78-1.78 eV wider than Ce2S3. |
| Conditions | δ-Y2S3 at 300K; Y2O3 nanostructured film; Y2O2S bulk; La2S3 sprayed thin film; Ce2S3 computational prediction. |
Why This Matters
This bandgap differentiation enables precise selection of Y2S3 for applications requiring moderate conductivity and specific optical absorption characteristics distinct from oxides and other sulfides.
- [1] Michiels J, Gschneidner KA. Electrical properties of yttrium sesquisulfide (Y2S3) mechanically alloyed with copper, boron, and aluminum. Journal of Alloys and Compounds. 1997;247:9-14. View Source
- [2] Surface structure and optical properties of nanostructured Y2O3 films. IEEE. 2011. View Source
- [3] Studies on sprayed lanthanum sulphide (La2S3) thin films from non-aqueous medium. ScienceDirect. 2005. View Source
- [4] Structure and optical properties of α- and γ-cerium sesquisulfide. arXiv. 2008. View Source
